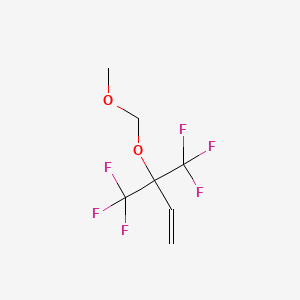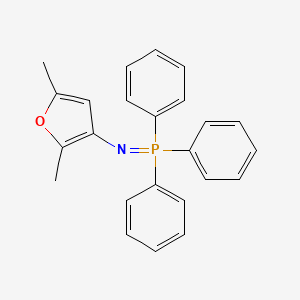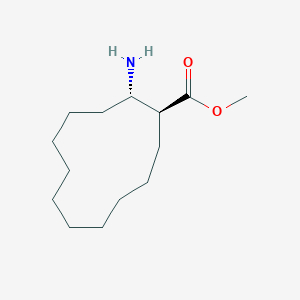![molecular formula C18H30O B12592773 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene CAS No. 648858-04-2](/img/structure/B12592773.png)
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-en ist eine chemische Verbindung mit einer Molekülmasse von 262,22966558 Dalton . Es handelt sich um eine chemische Einheit, die zur Unterklasse der chemischen Verbindungen gehört . Diese Verbindung ist für ihre einzigartige Struktur bekannt, die eine Cyclohexylgruppe und eine Trimethylcyclohexeneinheit umfasst.
Herstellungsmethoden
Die Herstellung von 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-en umfasst mehrere Synthesewege. Eine gängige Methode ist die kupferkatalysierte Kreuzkupplung von Vinyliodoniumsalzen und zinkbasierten Siliziumnukleophilen . Diese Methode umfasst die folgenden Schritte:
- Herstellung von R3SiZnCl.
- Herstellung der Iodoniumsalze.
- Silylierung von Iodoniumsalzen.
- Großtechnische Silylierung von Iodoniumsalzen.
Die Reaktionsbedingungen umfassen typischerweise die Verwendung von flammengetrocknetem Glasgerät, konventionelle Schlenk-Techniken unter einem statischen Stickstoffdruck und Lösungsmittel wie CH2Cl2, Toluol, Et2O und THF .
Vorbereitungsmethoden
The preparation of 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene involves several synthetic routes. One common method is the copper-catalyzed cross-coupling of vinyliodonium salts and zinc-based silicon nucleophiles . This method includes the following steps:
- Preparation of R3SiZnCl.
- Preparation of the iodonium salts.
- Silylation of iodonium salts.
- Large-scale silylation of iodonium salts.
The reaction conditions typically involve the use of flame-dried glassware, conventional Schlenk techniques under a static pressure of nitrogen, and solvents such as CH2Cl2, toluene, Et2O, and THF .
Analyse Chemischer Reaktionen
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-en unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Es kann mit gängigen Reduktionsmitteln unter geeigneten Bedingungen reduziert werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere mit Halogenen oder anderen Nukleophilen.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-en hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die einzigartige Struktur der Verbindung macht sie zum Gegenstand biologischer Forschung, insbesondere im Hinblick auf das Verständnis ihrer Wechselwirkungen mit biologischen Molekülen.
Medizin: Sie wird auf ihre potenziellen therapeutischen Eigenschaften und ihre Rolle in der Medikamentenentwicklung untersucht.
Industrie: Die Verbindung wird bei der Herstellung verschiedener Industriechemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-en umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise kann die Csp–H-Aktivierung von Prop-2-yn-1-ylcyclohexan durch MOH erreicht werden, um R–C C–M-Verbindungen zu erzeugen, die dann mit Triethylsilan reagieren, um das Endprodukt zu erhalten . Dieser Mechanismus wird durch die Gibbs-Freie-Energie-Oberfläche der Reaktionen und die Beteiligung verschiedener Katalysatoren beeinflusst.
Wirkmechanismus
The mechanism of action of 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. For example, the Csp–H activation of prop-2-yn-1-ylcyclohexane can be achieved by MOH to generate R–C C–M compounds, which then react with triethylsilane to yield the final product . This mechanism is influenced by the Gibbs free energy surface of the reactions and the participation of various catalysts.
Vergleich Mit ähnlichen Verbindungen
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-en kann mit ähnlichen Verbindungen wie folgt verglichen werden:
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und chemischen Eigenschaften. Die Einzigartigkeit von 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-en liegt in seiner Kombination aus einer Cyclohexylgruppe und einer Trimethylcyclohexeneinheit, die eine ausgeprägte chemische Reaktivität und Anwendungen verleiht.
Eigenschaften
CAS-Nummer |
648858-04-2 |
|---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
3-(1-cyclohexylprop-1-enoxy)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C18H30O/c1-5-17(15-9-7-6-8-10-15)19-16-11-14(2)12-18(3,4)13-16/h5,11,15-16H,6-10,12-13H2,1-4H3 |
InChI-Schlüssel |
BFRUTFJWWGUZPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1CCCCC1)OC2CC(CC(=C2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)

![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)

![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)
![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)

